2,4-Dichlorophenoxyacetylglutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid is a synthetic organic compound that combines the herbicidal properties of 2,4-dichlorophenoxyacetic acid with the biochemical characteristics of L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation of L-Glutamic Acid: The 2,4-dichlorophenoxyacetic acid is then reacted with L-glutamic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis of 2,4-Dichlorophenoxyacetic Acid: This is done in large reactors with controlled temperature and pH conditions.
Coupling Reaction: The acylation reaction is carried out in large-scale reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid undergoes several types of chemical reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and L-glutamic acid.
Oxidation: Various oxidized derivatives of the phenoxy group.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid involves:
Herbicidal Activity: The 2,4-dichlorophenoxyacetic acid moiety acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones.
Biochemical Pathways: The L-glutamic acid component interacts with various biochemical pathways, potentially affecting protein synthesis and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar herbicidal properties.
L-Glutamic Acid: An amino acid involved in protein synthesis and neurotransmission.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid is unique due to its combination of herbicidal and biochemical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNNPVRLQELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.